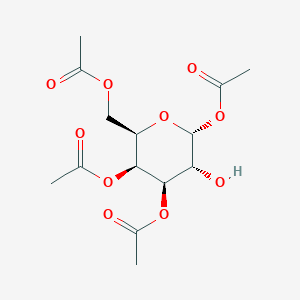

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Descripción

Propiedades

Número CAS |

56822-34-5 |

|---|---|

Fórmula molecular |

C20H30O14 |

Peso molecular |

494.4 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |

Clave InChI |

NZHIGIDTCTXDAY-KIVQRVDVSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

Sinónimos |

2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |

Origen del producto |

United States |

Foundational & Exploratory

difference between 1,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-acetyl galactose

An In-depth Technical Guide to the Core Differences Between 1,3,4,6-tetra-O-acetyl- and 2,3,4,6-tetra-O-acetyl-D-galactopyranose

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structural, synthetic, and functional distinctions between two pivotal isomers of acetylated galactose: 1,3,4,6-tetra-O-acetyl-D-galactopyranose and 2,3,4,6-tetra-O-acetyl-D-galactopyranose. For researchers, scientists, and professionals in drug development, a nuanced understanding of these differences is critical for the strategic design and synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics.

Foundational Concepts: The Role of Acetyl Protecting Groups in Carbohydrate Chemistry

In the intricate world of carbohydrate synthesis, the hydroxyl groups of monosaccharides exhibit similar reactivity, posing a significant challenge for regioselective modifications. Acetyl groups (Ac) serve as common temporary protecting groups, masking the reactivity of specific hydroxyls to allow for chemical transformations at desired positions. The strategic placement and subsequent removal of these acetyl groups are fundamental to the construction of complex oligosaccharides and glycoconjugates.[1][2] The two isomers discussed herein are valuable intermediates precisely because they possess a single free hydroxyl group at a specific position, rendering them powerful building blocks for further chemical elaboration.

The Core Distinction: A Structural and Stereochemical Deep Dive

The fundamental difference between 1,3,4,6-tetra-O-acetyl- and 2,3,4,6-tetra-O-acetyl-D-galactopyranose lies in the location of the single unprotected hydroxyl group.

-

2,3,4,6-tetra-O-acetyl-D-galactopyranose has a free hydroxyl group at the anomeric carbon (C1) . This is the most critical position for forming glycosidic bonds, the linkages that connect monosaccharides into larger structures.

-

1,3,4,6-tetra-O-acetyl-D-galactopyranose possesses a free hydroxyl group at the C2 position .

This seemingly subtle difference has profound implications for the stereochemistry and reactivity of these molecules.

Anomerism in 2,3,4,6-tetra-O-acetyl-D-galactopyranose

The presence of a free hydroxyl group at the anomeric carbon (C1) means that 2,3,4,6-tetra-O-acetyl-D-galactopyranose exists as a mixture of two diastereomers, known as anomers : the α-anomer and the β-anomer. These anomers differ in the stereochemical orientation of the C1 hydroxyl group.[3]

The relative stability of these anomers is influenced by the anomeric effect , a stereoelectronic phenomenon that, in many cases, favors the axial orientation of an electronegative substituent at the anomeric carbon over the sterically less hindered equatorial position.[3][4] This effect arises from a stabilizing interaction between a lone pair of electrons on the ring's oxygen atom and the antibonding orbital (σ*) of the C1-substituent bond.[4]

Synthesis, Stability, and the Phenomenon of Acetyl Group Migration

The synthetic routes to these two isomers are distinct, reflecting their differing stability and the chemical nature of the unprotected hydroxyl group.

Synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose

This isomer is readily prepared by the selective deacetylation of the more easily synthesized D-galactose pentaacetate. The anomeric acetyl group is more labile than the other ester linkages, allowing for its selective removal under controlled conditions, often using a Lewis acid catalyst.[2][5][6]

Experimental Protocol: Selective Anomeric Deacetylation [2][5]

-

Starting Material: D-galactose pentaacetate.

-

Reagent: A suitable Lewis acid (e.g., BF₃·Et₂O) or other specific reagents like (i-Pr)₃Sn(OEt).[2][5]

-

Solvent: Anhydrous dichloromethane or a similar aprotic solvent.

-

Procedure:

-

Dissolve D-galactose pentaacetate in the anhydrous solvent under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C.

-

Add the Lewis acid catalyst dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting 2,3,4,6-tetra-O-acetyl-D-galactopyranose by column chromatography.

-

Synthesis of 1,3,4,6-tetra-O-acetyl-D-galactopyranose and Acyl Group Migration

The synthesis of 1,3,4,6-tetra-O-acetyl-D-galactopyranose is more challenging due to the phenomenon of acyl group migration .[7][8][9] Under certain conditions (particularly basic or even neutral pH), an acetyl group can migrate between adjacent hydroxyl groups.[8][9] This intramolecular transesterification can lead to a mixture of isomers, complicating purification.[10] The migration typically proceeds towards the thermodynamically more stable primary position (C6), but migration between secondary hydroxyls is also well-documented.[9][11]

The synthesis of the 1,3,4,6-isomer, therefore, requires a more sophisticated protecting group strategy. One approach involves using an orthogonal protecting group on the C2 hydroxyl of galactose that can be selectively removed in the final step after the other hydroxyls have been acetylated.

Comparative Reactivity and Roles in Glycosylation

The distinct locations of the free hydroxyl group dictate the primary roles of these isomers in synthesis.

-

2,3,4,6-tetra-O-acetyl-D-galactopyranose as a Glycosyl Donor: The anomeric hydroxyl (or a group derived from it, like a bromide or trichloroacetimidate) is the leaving group in a glycosylation reaction.[12] This isomer is therefore an excellent glycosyl donor , providing the galactose unit that will be transferred to an acceptor molecule.

-

1,3,4,6-tetra-O-acetyl-D-galactopyranose as a Glycosyl Acceptor: The C2 hydroxyl is a nucleophile that can attack an activated glycosyl donor. This makes the 1,3,4,6-isomer a glycosyl acceptor , allowing for the formation of a (1→2)-glycosidic linkage. It is also a key intermediate for introducing modifications specifically at the C2 position, such as deoxygenation or the introduction of amino or azido groups.[13][14][15]

Spectroscopic Distinction: An NMR Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these two isomers. The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group are highly diagnostic.

| Feature | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | 1,3,4,6-tetra-O-acetyl-D-galactopyranose |

| Diagnostic Proton | Anomeric Proton (H1) | C2 Proton (H2) |

| Typical Chemical Shift (δ) | ~5.7 ppm (α-anomer), ~5.0 ppm (β-anomer) | Expected to be in the 3.5-4.5 ppm range |

| Key Observation | Two distinct signals for H1 due to the α/β anomeric mixture. The signal is coupled to H2. | A single set of signals. The H2 signal will be shifted upfield compared to its acetylated counterpart and will show coupling to H1 and H3. |

| Acetyl Signals | Four distinct signals for the methyl protons of the acetyl groups. | Four distinct signals for the methyl protons of the acetyl groups. |

Note: Exact chemical shifts can vary depending on the solvent and temperature.

Applications in Drug Development and Glycoscience

The strategic use of these isomers is central to the synthesis of biologically active molecules.

-

Applications of 2,3,4,6-tetra-O-acetyl-D-galactopyranose: As a versatile glycosyl donor, this compound is a cornerstone in the synthesis of:

-

Oligosaccharides: Building blocks for creating complex carbohydrate chains found on cell surfaces.

-

Glycopeptides and Glycoproteins: Used in the development of antifreeze glycoproteins and synthetic vaccines.[14]

-

Glycolipids: Essential components of cell membranes involved in signaling.

-

Glycomimetics: Molecules designed to mimic the structure of natural sugars to interact with biological targets, with applications in drug delivery and targeting.[1]

-

-

Applications of 1,3,4,6-tetra-O-acetyl-D-galactopyranose: This isomer is crucial for synthesizing analogs of important biological structures where the C2 position is modified. For example, it is a precursor for:

-

2-Deoxy-galactosides: Found in some natural products and used to probe the role of the C2-hydroxyl in binding interactions.

-

2-Azido-2-deoxy-galactosides (GalNAz): A key building block for introducing the N-acetylgalactosamine (GalNAc) moiety, which is critical for protein glycosylation and is a targeting ligand for delivering therapeutics to hepatocytes.[13][14]

-

2-Amino-2-deoxy-galactose (Galactosamine) derivatives: Components of glycosaminoglycans and other important biopolymers.[16]

-

Conclusion

While 1,3,4,6-tetra-O-acetyl- and 2,3,4,6-tetra-O-acetyl-D-galactopyranose are isomers with the same molecular formula, the position of their single free hydroxyl group imparts dramatically different chemical personalities. The 2,3,4,6-isomer, with its reactive anomeric hydroxyl, is a workhorse glycosyl donor , essential for chain elongation. In contrast, the 1,3,4,6-isomer is a valuable glycosyl acceptor and a critical intermediate for introducing functionality at the C2 position. A thorough understanding of their synthesis, reactivity, and the potential for acyl migration is indispensable for any scientist working at the interface of chemistry and biology to design and construct the next generation of carbohydrate-based diagnostics and therapeutics.

References

- Doria. Acyl Group Migration in Carbohydrates.

- Doria. (2022-12-02). Acyl Group Migration in Carbohydrates : Migration within the saccharide unit and across the glycosidic linkage.

- Chemicalbook. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis.

- ResearchGate. Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound | Request PDF.

- SciSpace. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods.

- ACS Publications. (2018-12-26). Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound | Journal of the American Chemical Society.

- IUCr. (2025-06-09). 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose.

- PMC. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study.

- Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose.

- Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose.

- PMC. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine.

- Wikipedia. Anomeric effect.

- Anomeric Effect : PREFACE.

- Chem-Impex. 2,3,4,6-Tetra-O-acetyl-D-galactopyranose.

- PubMed. (2010-01-18). A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study.

- (2020-11-30). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.

- PMC. (2025-12-03). Anion-Assisted Glycosylation of Galactose: A Computational Study.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ccsenet.org [ccsenet.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doria.fi [doria.fi]

- 8. doria.fi [doria.fi]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anion-Assisted Glycosylation of Galactose: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Glycosylation Chemistry: A Technical Guide to Acetylated Galactopyranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and drug discovery, acetylated monosaccharides stand as pivotal building blocks. Their enhanced stability and solubility in organic solvents make them indispensable intermediates in the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This guide provides a comprehensive technical overview of a key player in this field: 2,3,4,6-tetra-O-acetyl-D-galactopyranose, along with its closely related derivatives. As a senior application scientist, this document aims to synthesize foundational knowledge with practical insights to empower researchers in their glycosylation endeavors.

Nomenclature and Key Derivatives: Establishing a Common Language

The nomenclature of acetylated sugars can often be a source of confusion. The initial query for "2-hydroxy-1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose" points towards a specific, less common derivative. For the purpose of this guide, we will focus on the most widely utilized and commercially available acetylated galactopyranose compounds.

1.1. 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

This is a cornerstone intermediate in glycochemistry. It is crucial to understand that this compound typically exists as a mixture of anomers (α and β) at the C1 position, a result of the equilibrium in solution.

-

Synonyms: Tetraacetyl-D-galactose, 2,3,4,6-O-Tetraacetyl-D-galactose.[1]

1.2. 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose

This is the specific alpha anomer of the aforementioned compound. Its defined stereochemistry at the anomeric center makes it a valuable precursor for stereospecific glycosylations.

1.3. α-D-Galactose Pentaacetate

The fully acetylated form of galactose, where the hydroxyl group at the anomeric carbon is also acetylated. This compound is another important starting material in carbohydrate synthesis.

Physicochemical Properties: A Tabular Overview

Understanding the physical and chemical properties of these reagents is fundamental to their successful application in synthesis and formulation.

| Property | 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose | α-D-Galactose Pentaacetate |

| CAS Number | 47339-09-3[18] | 19186-40-4[7] | 4163-59-1[13] |

| Molecular Formula | C₁₄H₂₀O₁₀[18] | C₁₄H₂₀O₁₀[7] | C₁₆H₂₂O₁₁[13] |

| Molecular Weight | 348.30 g/mol [18] | 348.30 g/mol [7] | 390.34 g/mol [13] |

| Appearance | White to pale beige solid/powder[4] | - | White crystalline powder[12] |

| Melting Point | 107-110 °C | - | 92.0-98.0 °C[12] |

| Storage Temperature | 2-8°C | - | Room temperature[11] |

| Solubility | Soluble in organic solvents.[19] | - | - |

Synthesis and Application in Glycosylation Reactions

Acetylated galactopyranose derivatives are primarily used as glycosyl donors in the synthesis of more complex carbohydrates. The acetyl groups serve as protecting groups for the hydroxyl moieties, allowing for regioselective reactions at the anomeric carbon.

3.1. General Synthesis of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

The preparation of 2,3,4,6-tetra-O-acetyl-D-galactopyranose can be achieved through the deacetylation of per-acetylated galactose, such as β-D-galactose pentaacetate. This reaction is often carried out under acidic conditions.[20]

3.2. Role as a Glycosyl Donor

In a typical glycosylation reaction, the acetylated galactopyranose derivative (the glycosyl donor) reacts with a glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in the presence of a promoter, usually a Lewis acid. The acetyl groups enhance the stability of the molecule and influence the stereochemical outcome of the glycosylation.[21] The choice of promoter and reaction conditions is critical for controlling the stereoselectivity (α or β) of the newly formed glycosidic bond.

Experimental Protocol: A General Glycosylation Procedure

The following is a generalized protocol and should be optimized for specific substrates and desired outcomes.

-

Preparation: Dry all glassware and reagents thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Dissolve the glycosyl donor (e.g., 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose) and the glycosyl acceptor in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Activation: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C) and add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

-

Workup and Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of sensitive reagents with moisture and oxygen.

-

Anhydrous Solvents: Water can compete with the glycosyl acceptor, leading to hydrolysis of the donor and reduced yields.

-

Low Temperature: Helps to control the reactivity and can improve the stereoselectivity of the reaction.

-

Promoter Selection: The choice of Lewis acid influences the reaction rate and the α/β selectivity of the glycosidic bond formation.

Self-Validating System:

The progress of the reaction is continuously validated through TLC analysis, which allows for the real-time assessment of starting material consumption and product formation. The final product is then characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Applications in Drug Development

The ability to synthesize complex oligosaccharides and glycoconjugates is crucial for the development of new therapeutics. Acetylated galactopyranose derivatives are key intermediates in the synthesis of:

-

Glycopeptide and Glycoprotein Analogues: These molecules are important for studying protein-carbohydrate interactions and for the development of vaccines and therapeutic proteins.[22]

-

Targeted Drug Delivery Systems: Galactose and N-acetylgalactosamine (GalNAc) residues are recognized by specific receptors on the surface of hepatocytes (liver cells). By incorporating these sugars into drug delivery systems, it is possible to target drugs specifically to the liver, which can increase their efficacy and reduce side effects.[23]

-

Glycomimetics: These are molecules that mimic the structure of natural carbohydrates and can be used to modulate the biological processes in which carbohydrates are involved.[19]

Signaling Pathway Visualization: Galactose/GalNAc-Targeted Drug Delivery

The following diagram illustrates the principle of using galactose-terminated ligands for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).

Caption: Targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).

Conclusion

Acetylated galactopyranose derivatives, particularly 2,3,4,6-tetra-O-acetyl-D-galactopyranose, are versatile and indispensable tools in modern organic chemistry and drug discovery. Their unique properties facilitate the synthesis of complex carbohydrate-containing molecules with a wide range of biological activities. A thorough understanding of their nomenclature, physicochemical properties, and reactivity is essential for any researcher working in the field of glycoscience. This guide provides a foundational framework to empower scientists to confidently and effectively utilize these critical reagents in their research and development endeavors.

References

-

Synose. (n.d.). α-D-Galactose Pentaacetate. Retrieved from [Link]

-

Reagentia. (n.d.). CAS/ID No. 47339-09-3. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:19186-40-4 | 1,3,4,6-TETRA-O-ACETYL-α-D-GALACTOPYRANOSE. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,6-tetra-O-acetyl-D-galactopyranose. Retrieved from [Link]

- Lin, C.-C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1365-1385.

-

NIST. (n.d.). Galactose, alpha,d-,pentaacetate. Retrieved from [Link]

-

CAS. (n.d.). α-D-Galactopyranose, 1,2,3,4,6-pentaacetate. Retrieved from [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose. Retrieved from [Link]

-

PubChem. (n.d.). D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate. Retrieved from [Link]

-

Siyuan, L. (2024). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: A Key Intermediate for R&D. Retrieved from [Link]

-

PubChem. (n.d.). beta-D-Galactose pentaacetate. Retrieved from [Link]

-

IUCr. (n.d.). 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose. Retrieved from [Link]

- Oscarson, S. (2009). Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates. Linköping University Electronic Press.

- D'Errico, S., et al. (2015). Synthesis, glycosylation and NMR characterization of linear peracetylated d-galactose glycopolymers. RSC Advances, 5(68), 55157-55167.

- Lin, C.-C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI.

-

Taylor & Francis. (n.d.). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Retrieved from [Link]

- Chen, Y., et al. (2018).

- Madarász, D., et al. (2018).

Sources

- 1. 2,3,4,6-TETRA-O-ACETYL-D-GALACTOPYRANOSE | 47339-09-3 [amp.chemicalbook.com]

- 2. CAS 47339-09-3: D-Galactopyranose,2,3,4,6-tetraacetate [cymitquimica.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 47339-09-3 | CAS DataBase [m.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. CAS/ID No. 47339-09-3 | Reagentia [reagentia.eu]

- 7. 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose | CAS 19186-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. (2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-hydroxytetrahydro-2H-pyran-2,4,5-triyltriacetate , 19186-40-4 - CookeChem [cookechem.com]

- 9. CAS#:19186-40-4 | 1,3,4,6-TETRA-O-ACETYL-α-D-GALACTOPYRANOSE | Chemsrc [chemsrc.com]

- 10. 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. α-D-Galactose Pentaacetate|4163-59-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 13. 1,2,3,4,6-Penta-O-acetyl-a-D-galactopyranose | CAS 4163-59-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE | 4163-59-1 [chemicalbook.com]

- 15. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 16. ALPHA-D-GALACTOSE PENTAACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. 2,3,4,6-Tetra-O-acetyl- D -galactopyranose 97 47339-09-3 [sigmaaldrich.com]

- 19. chemimpex.com [chemimpex.com]

- 20. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. chemimpex.com [chemimpex.com]

- 23. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

stability of alpha-anomer galactose tetraacetate derivatives

Stability & Handling of -Anomer Galactose Tetraacetate Derivatives

A Technical Guide for Synthetic Carbohydrate Chemistry

Executive Summary

In carbohydrate synthesis, 2,3,4,6-tetra-O-acetyl-

This guide provides an in-depth analysis of the thermodynamic and kinetic stability of these derivatives, validated synthesis protocols, and analytical methods to ensure reagent integrity during drug development workflows.

Part 1: Thermodynamic & Kinetic Stability Profile

The Anomeric Effect vs. Steric Strain

The stability of galactose tetraacetate derivatives differs significantly from their glucose counterparts due to the C-4 epimerization.

-

Thermodynamic Stability (

vs.-

Observation: Acetobromo-D-galactose crystallizes exclusively as the

-anomer. -

Contrast: For C-1 oxygen substituents (e.g., 1-OH or 1-OAc), the steric repulsion of the axial C-4 group in galactose destabilizes the

-anomer slightly more than in glucose, but the anomeric effect still dictates the equilibrium in non-polar solvents.

-

-

Kinetic Instability (Hydrolysis): While thermodynamically stable in isolation, the

-bromide is kinetically unstable toward hydrolysis. Moisture triggers the departure of the bromide ion, assisted by the neighboring group participation (NGP) of the C-2 acetate. This forms a transient acetoxonium ion, which reacts with water to form the hemiacetal (2,3,4,6-tetra-O-acetyl-D-galactopyranose), rendering the donor useless for glycosylation.

Mechanistic Pathway of Degradation

The following diagram illustrates the degradation of the active

Figure 1: Kinetic competition between productive glycosylation and hydrolytic degradation.

Part 2: Validated Synthesis Protocol

Target: 2,3,4,6-Tetra-O-acetyl-

Reagents & Causality

-

Acetic Anhydride (

): Solvent and reactant.[2] Excess ensures complete acetylation. -

Perchloric Acid (

) or Iodine ( -

HBr in Acetic Acid (33%): The brominating agent. It converts the anomeric acetate to the bromide.

-

Phosphorous (Red): Scavenger for

if elemental bromine is used (classic method), but HBr/AcOH is cleaner.

Step-by-Step Methodology

-

Peracetylation (Precursor Synthesis):

-

Suspend D-galactose (10 g) in

(50 mL). -

Add catalytic

(100 mg). Stir at RT. The reaction is exothermic; the solution will clear as the pentaacetate forms. -

Checkpoint: TLC (Hexane:EtOAc 1:1) should show a single spot (

).

-

-

Bromination:

-

Cool the pentaacetate solution to 0°C.

-

Add 33% HBr in AcOH (25 mL) dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Mechanism:[1][2][3][4] The strong acid protonates the anomeric acetate, making it a good leaving group. The bromide ion attacks. Thermodynamic control eventually yields the

-bromide exclusively.

-

-

Quenching & Extraction (Critical for Stability):

-

Dilute with DCM (100 mL) and pour into ice water.

-

CRITICAL: Wash the organic layer with cold saturated

until neutral. Acid traces accelerate decomposition. -

Dry over

(not

-

-

Crystallization:

Part 3: Analytical Characterization (Self-Validating)

To confirm the integrity of the

| Feature | ||

| H-1 Chemical Shift | ||

| Coupling ( | 3.6 – 4.0 Hz (Eq-Ax) | 8.0 – 9.0 Hz (Ax-Ax) |

| Stability Status | Stable solid (stored cold) | Unstable / Transient |

Note on Galactose Conformation:

Unlike glucose, where

Part 4: Storage & Handling Directives

The stability of the tetraacetate bromide is compromised by autocatalytic decomposition . Hydrolysis generates HBr, which further catalyzes degradation.

Stabilization Protocol

-

Solid Phase: Store at -20°C under Argon.

-

Additive: Add 1% w/w Calcium Carbonate (

) or Silver Carbonate to the solid storage vial. This acts as an acid scavenger, neutralizing any HBr generated by trace moisture. -

Solvent Choice: Avoid storing in DMSO or DMF for long periods; these promote nucleophilic attack. Use

(neutralized with basic alumina) for NMR.

Stability Testing Workflow

Before using a stored batch for a GMP campaign, execute this logic flow:

Figure 2: Quality Control Decision Tree for Galactosyl Donors.

Part 5: References

-

Lemieux, R. U., & Hayami, J. (1965). The Mechanism of the Anomerization of the Acetylated Aldoses. Canadian Journal of Chemistry, 43(8), 2162-2173. Link

-

Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-Glucopyranosides. Journal of the American Chemical Society, 77(12), 3310–3315. (Foundational protocol adaptable to Galactose). Link

-

Glaudemans, C. P. J., & Fletcher, H. G. (1965). Syntheses with Partially Benzylated Sugars.[2][6] Journal of Organic Chemistry, 28(11), 3004-3006. (Discusses stability of galactosyl halides). Link

-

Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. (Review of acetoxonium ion mechanisms). Link

-

Daines, A. M., et al. (2004). The synthesis of galactofuranose-containing glycoconjugates. Tetrahedron: Asymmetry, 15(18), 2871-2878. (Modern handling of galactosyl donors). Link

Sources

- 1. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 2. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 3. Alcoholyses of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide; kinetics and products at 25–40° - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Technical Guide: Solubility Profile and Handling of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose

Topic: Solubility of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1]

Executive Summary

This compound (CAS 19186-40-4) is a specialized carbohydrate intermediate distinguished by a specific deprotection pattern: the hydroxyl group at the C2 position is free, while the C1 (anomeric), C3, C4, and C6 positions are protected by acetyl groups.[1] This structural specificity makes it a critical scaffold for synthesizing 2-modified galactose derivatives , such as 2-deoxy-2-amino sugars (galactosamine), 2-azido derivatives, and 2-O-triflates.[1]

Understanding its solubility landscape is paramount for two reasons:

-

Reaction Efficiency: The free C2-OH is a nucleophile; the solvent must solubilize the bulky acetylated skeleton without interfering with the desired substitution or oxidation at C2.[1]

-

Purification: The compound’s intermediate polarity allows for purification via recrystallization, avoiding tedious column chromatography if the solvent system is tuned correctly.[1]

Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 19186-40-4 | Specific to the α-anomer with free C2-OH.[1] |

| Molecular Formula | C₁₄H₂₀O₁₀ | |

| Molecular Weight | 348.30 g/mol | |

| Melting Point | 138–140 °C | High crystallinity indicates strong lattice energy.[1] |

| Appearance | Off-white crystalline solid | |

| Primary Functionality | Free Secondary Alcohol (C2-OH) | Site for glycosylation, oxidation, or substitution.[1] |

| Protecting Groups | 4 x Acetyl Esters | Lipophilic domains driving organic solubility.[1] |

Solubility Landscape

The solubility of this compound is governed by a competition between the lipophilic acetyl groups and the single hydrogen-bond donating hydroxyl group at C2.[1]

3.1 High Solubility Solvents (Reaction Media)

These solvents disrupt the crystal lattice effectively and are suitable for homogeneous reactions (e.g., triflation, acetylation).[1]

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility.[1] The high lipophilicity of the four acetyl groups dominates, making DCM the standard solvent for reactions involving this compound.

-

Polar Aprotic Solvents (DMF, DMSO, Pyridine): Excellent solubility.[1] Pyridine is particularly useful as it acts as both solvent and base for subsequent acylation or sulfonylation of the C2-OH.[1]

-

Ketones & Esters (Acetone, Ethyl Acetate): Good to Excellent solubility.[1] Ethyl Acetate is the preferred solvent for extraction and silica gel chromatography.[1]

3.2 Conditional Solubility Solvents (Crystallization Candidates)

These solvents show temperature-dependent solubility, dissolving the compound when hot and precipitating it when cold.[1]

-

Alcohols (Methanol, Ethanol): Moderate solubility at room temperature; high solubility at boiling.[1] Often used for recrystallization, sometimes requiring a co-solvent.

-

Ethers (Diethyl Ether, THF):

3.3 Anti-Solvents (Precipitation)

-

Aliphatic Hydrocarbons (Hexanes, Pentane, Heptane): Insoluble.[1] Adding hexanes to an ethyl acetate or DCM solution will force precipitation.[1]

-

Water: Poor solubility.[1] The four acetyl groups render the molecule sufficiently hydrophobic to prevent dissolution in aqueous media, facilitating aqueous workups.

Mechanistic Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Extraction).

Experimental Protocols

Protocol A: Dissolution for C2-Functionalization

Context: Preparing the substrate for reaction with triflic anhydride (Tf₂O) or mesyl chloride (MsCl).[1]

-

Drying: Ensure the this compound is dried under high vacuum (0.1 mbar) for 4 hours to remove trace moisture which can hydrolyze sensitive reagents.[1]

-

Solvent Choice: Use Anhydrous Dichloromethane (DCM) or Pyridine .[1]

-

Procedure:

-

Troubleshooting: If the solution appears cloudy in DCM, it indicates residual water (forming an emulsion) or inorganic salts from a previous step.[1] Filter through a plug of Celite or dry over MgSO₄.[1]

Protocol B: Purification via Recrystallization (The "Ether Method")

Context: Removing impurities (e.g., fully acetylated byproducts) after synthesis.[1] This method is adapted from the purification of the glucose analog [1].

-

Dissolution: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or warm Ethanol .[1]

-

Solvent Exchange (if using DCM):

-

Crystallization:

-

Collection: Filter the off-white crystals and wash with cold Hexanes or cold Diethyl Ether .

Workflow Visualization: Recrystallization Pathway

Caption: Step-by-step workflow for the purification of this compound via solvent exchange.

References

-

Stalford, S. A., et al. "Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited."[1] Carbohydrate Research, vol. 456, 2018, pp. 1-6.[1]

-

PubChem. "Compound Summary: this compound (CAS 19186-40-4)."[1] National Library of Medicine.[1]

-

ChemicalBook. "this compound Properties and Suppliers."

-

Santa Cruz Biotechnology. "1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Product Data Sheet."

Sources

- 1. D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 11710828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]

Technical Guide: Sourcing and Handling 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose

The commercial and technical landscape for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose (CAS: 19186-40-4) is defined by its status as a niche intermediate rather than a commodity chemical. Unlike the ubiquitous 1,2,3,4,6-penta-O-acetyl-galactose, this specific isomer—characterized by a free hydroxyl group at the C-2 position—is chemically labile due to the high risk of acyl migration.

This guide details the sourcing strategies, technical validation, and synthesis contingencies required for this compound.

Executive Summary & Compound Identity

Strategic Value: This compound is a critical "C-2 Acceptor" intermediate. It allows for the selective functionalization of the C-2 position (e.g., introduction of azido, fluoro, or amino groups) while retaining the α-anomeric configuration protected by an acetate.

Critical Disambiguation: Before sourcing, verify the specific isomer required. The nomenclature is often confused with the anomeric hemiacetal (2,3,4,6-tetra-O-acetyl-D-galactopyranose), which is used as a glycosyl donor.

-

Target Compound: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (Free OH at C-2 ).[1][2]

-

Common Confusant: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose (Free OH at C-1 ).

| Feature | 1,3,4,6-Tetra-O-acetyl-α-D-gal (Target) | 2,3,4,6-Tetra-O-acetyl-D-gal (Common) |

| CAS Number | 19186-40-4 | 39553-69-0 (α/β mix) |

| Free Hydroxyl | C-2 (Secondary) | C-1 (Anomeric) |

| Primary Use | Synthesis of C-2 analogs (e.g., 2-F-Gal) | Glycosyl donor synthesis |

| Stability | Low (Prone to 1→2 or 3→2 migration) | Moderate (Mutarotates) |

Commercial Availability Analysis

The commercial supply chain for this compound is restricted . It is rarely held in stock due to its propensity for acyl migration (the "acetyl walk") in solution.

Primary Suppliers (Verified)

-

Santa Cruz Biotechnology (SCBT): Listed as 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (Catalog: sc-282361).

-

Splendid Lab (Custom Synthesis): Listed under product code CSL-55006.[3]

-

Specialty Carbohydrate CROs: Companies like Carbosynth (Biosynth) or Omicron Biochemicals often synthesize this on demand, even if not listed in the public catalog.

Supply Chain Decision Matrix

Use the following logic to determine your sourcing strategy.

Figure 1: Strategic sourcing decision tree for labile carbohydrate intermediates.

Technical Profile & Stability Risks

The "Acetyl Walk" Phenomenon:

The 1,3,4,6-substitution pattern leaves the C-2 hydroxyl free. In the α-galactose chair conformation (

-

The C-1 Acetate is axial.

-

The C-2 Hydroxyl is equatorial.

-

The C-3 Acetate is equatorial.

Under slightly basic conditions (pH > 7.5) or in polar protic solvents, the acetyl group at C-1 or C-3 can migrate to C-2, resulting in a mixture of isomers (1,2,4,6-tetra-O-acetyl or 2,3,4,6-tetra-O-acetyl).

Storage Protocol:

-

State: Store as a solid lyophilizate. Never store in solution (especially methanol or water).

-

Temperature: -20°C, desiccated.

-

QC Validation: Upon receipt, perform 1H-NMR in CDCl3 immediately . Look for the shift of the H-2 proton. If H-2 is shielded (>4.5 ppm), migration has occurred (acylation shifts protons downfield). If H-2 is ~3.5-4.0 ppm, the C-2 OH is intact.

Synthesis Strategy (The "Make" Option)

If commercial sourcing fails, the compound must be synthesized. Direct selective deacetylation of Galactose Pentaacetate is not regioselective enough to yield the 1,3,4,6-isomer reliably (it usually yields the 2,3,4,6-isomer).

Recommended Route: The Orthoester Rearrangement This route guarantees the correct substitution pattern by "locking" the C1 and C2 positions initially, then opening them selectively.

Step-by-Step Protocol (Conceptual)

-

Starting Material: 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose.

-

Bromination: Convert to Acetobromo-α-D-galactose (HBr/AcOH).

-

Orthoester Formation: React with ethanol/collidine to form the 1,2-ethylidene orthoacetate .

-

Hydrolysis: Mild acid hydrolysis (aqueous acetic acid) opens the orthoester ring.

-

Kinetic Control: Under specific conditions, this yields the 1,2-mono-acetate or allows isolation of the 2-hydroxy species depending on the workup, though often this route targets the 1-OH.

-

Alternative (Direct C-2 Deprotection): A more robust modern method involves 3,4,6-Tri-O-acetyl-1,2-O-(1-exo-ethoxyethylidene)-α-D-galactopyranose . Rearrangement with catalytic Lewis acid can selectively yield specific acetates, but this is complex.

-

Practical Lab Contingency (Lipase Catalysis): Recent biocatalytic methods use Lipase from Candida rugosa or Aspergillus niger to selectively deacetylate the C-1 or C-6 positions. Deacetylation at C-2 is rare.

Conclusion for Synthesis: Due to the difficulty of selective C-2 deprotection, Custom Synthesis by a specialized vendor (who likely uses a blocking group strategy: Allyl protection of C-2 -> Acetylation of others -> De-allylation) is strongly recommended over in-house attempts unless your lab specializes in carbohydrate chemistry.

References

-

Santa Cruz Biotechnology. 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Product Data Sheet. Catalog sc-282361. [4]

-

Splendid Lab Pvt. Ltd. Custom Synthesis Catalog - Product CSL-55006.

- Roslund, M.U., et al. (2008). "Lipase-catalysed syntheses of carbohydrate acetates." Dalton Transactions.

- Lemieux, R.U., & Morgan, A.R. (1965). "The instability of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose." Canadian Journal of Chemistry.

Sources

Methodological & Application

synthesis of 1->2 linked disaccharides using galactose C2 acceptor

Application Note: High-Efficiency Synthesis of 1→2 Linked Disaccharides using Galactose C2 Acceptors

Abstract

The construction of 1→2 glycosidic linkages on galactose residues is a pivotal step in the synthesis of biologically significant glycans, including ABO blood group antigens (H-antigen), Lewis antigens, and tumor-associated carbohydrate antigens (TACAs) like globo-series glycolipids. This application note details a robust, field-proven protocol for synthesizing the Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside acceptor. By leveraging organotin-mediated regioselective alkylation, we bypass the need for lengthy protection-deprotection sequences, providing a streamlined route to a free C2-hydroxyl group ready for 1→2 coupling.

Strategic Analysis: The Galactose C2 Challenge

Synthesizing 1→2 linked disaccharides requires an acceptor with a free hydroxyl at C2 and stable protection at C3, C4, and C6. Galactose presents a unique stereochemical challenge:

-

C4-OH is Axial: This allows for the formation of the thermodynamically stable 4,6-O-benzylidene acetal, simultaneously locking C4 and C6.

-

C2-OH vs. C3-OH Reactivity: Both are equatorial in the

-anomer. However, their nucleophilicity differs subtly. In a 4,6-O-benzylidene system, the C3-hydroxyl is inherently more reactive toward alkylation under stannylene activation due to the formation of a specific 5-membered coordinate complex that favors substitution at the primary equatorial position adjacent to the rigid trans-decalin-like benzylidene system.

The Solution: We utilize Dibutyltin oxide (

Experimental Protocol: Acceptor Synthesis

Workflow Diagram

Figure 1: Streamlined synthetic route to the Galactose C2 acceptor.

Step 1: Formation of Methyl 4,6-O-benzylidene-β-D-galactopyranoside

Rationale: Locks the C4 and C6 positions in a rigid ring, preventing their participation in subsequent glycosylation and influencing the reactivity of C3.

-

Reagents: Methyl

-D-galactopyranoside (10.0 g, 51.5 mmol), Benzaldehyde dimethyl acetal (1.5 eq), Camphorsulfonic acid (CSA, 0.1 eq), Dry Acetonitrile or DMF. -

Procedure:

-

Suspend starting material in dry acetonitrile (150 mL).

-

Add benzaldehyde dimethyl acetal and CSA.

-

Heat to 60°C under

for 2–4 hours. The solution will clarify. -

Neutralization: Add Triethylamine (

) to pH 8. -

Workup: Concentrate in vacuo. Crystallize from EtOH or purify via flash column chromatography (Hexane:EtOAc 1:1).

-

-

Checkpoint:

NMR should show the benzylidene singlet (~5.5 ppm) and aromatic protons.

Step 2: Regioselective 3-O-Benzylation (The Critical Step)

Rationale: Using

-

Reagents: Product from Step 1 (5.0 g, 17.7 mmol), Dibutyltin oxide (1.1 eq), Benzyl bromide (1.2 eq), Tetrabutylammonium iodide (TBAI, 1.1 eq), Dry Methanol, Dry Toluene.

-

Procedure:

-

Activation: Dissolve the 4,6-benzylidene derivative and

in dry MeOH (100 mL). Reflux for 2–3 hours until the solution is clear (formation of stannylene acetal). -

Solvent Swap: Concentrate to dryness. Co-evaporate with dry toluene (

mL) to remove all traces of MeOH (Critical: MeOH competes for the alkyl halide). -

Alkylation: Redissolve the residue in dry Toluene (100 mL). Add TBAI and Benzyl bromide.

-

Reaction: Heat to 110°C (reflux) for 4–6 hours. Monitor TLC (Tol:EtOAc 2:1). The C3-benzylated product is usually less polar than the starting material but distinct from the di-benzylated byproduct.

-

Workup: Concentrate. Dissolve in DCM, wash with

-

Purification: Flash chromatography (Tol:EtOAc 4:1).

-

-

Result: Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside .

-

Yield: Expect 75–82%.

-

Validation: An acetylation test on a small aliquot should show a significant downfield shift of only H-2 in NMR, confirming C2 was free.

-

Protocol: 1→2 Glycosylation (Coupling)

With the C2-OH acceptor in hand, we proceed to the 1→2 coupling. The choice of donor determines the stereoselectivity (

Scenario: Synthesis of an

Reagents & Conditions

-

Acceptor: Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside.

-

Donor: Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (Thioglycoside donor).

-

Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic acid).

-

Solvent:

:DCM (3:1) – Ether is used to promote

Step-by-Step Coupling

-

Drying: Co-evaporate donor (1.5 eq) and acceptor (1.0 eq) with dry toluene (

). Dry under high vacuum for 2 hours. -

Activation: Dissolve in dry

:DCM (3:1) containing 4Å molecular sieves. Stir at -20°C for 30 mins. -

Initiation: Add NIS (1.7 eq) followed by catalytic TfOH (0.1 eq).

-

Monitoring: The reaction is typically fast (15–45 mins). Monitor by TLC.[1][2][3]

-

Quench: Add saturated

(removes iodine) and saturated -

Purification: Silica gel chromatography.

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact on 1→2 Coupling |

| Acceptor State | C3-Bn, 4,6-Benzylidene | C3-Bz, 4,6-Benzylidene | Benzyl (Bn) at C3 is "arming," increasing C2 nucleophilicity. Benzoyl (Bz) is electron-withdrawing ("disarming"). |

| Solvent | Ether/DCM (3:1) | Acetonitrile | Ether promotes |

| Temperature | -20°C to 0°C | -40°C | Higher temp favors kinetics but risks lower stereocontrol. |

Scientific Integrity & Troubleshooting (E-E-A-T)

Why this works (Mechanistic Insight)

The regioselectivity in Step 2 is governed by the coordination geometry of the dialkyltin species. In the cis-fused stannylene ring formed on the 2,3-diol, the oxygen at C3 is apical in the trigonal bipyramidal geometry (in solution equilibrium) and is more nucleophilic due to the activation by the quaternary ammonium iodide (TBAI). The TBAI acts as a nucleophilic catalyst, coordinating to the tin and loosening the Sn-O bond, making the oxygen "hotter" for attack on the benzyl bromide [1].

Troubleshooting Guide

-

Problem: Low regioselectivity (Mixture of C2-Bn and C3-Bn).

-

Problem: Low Yield in Glycosylation.

References

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

-

Vig, R., et al. (2003). Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides. Carbohydrate Research, 338(9), 843-849.[5] Link

-

Takeo, K., et al. (1984).[6] Regioselective alkylation... of methyl 4,6-O-benzylidene-β-D-glucopyranoside. Carbohydrate Research. Link

-

Imamura, A., et al. (2006). Recent advances in stereoselective 1,2-cis-glycosylation.[7][8] Chemical Science. Link

Sources

- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 2. Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]

- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Synthesis of 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective synthesis of 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose. This partially protected carbohydrate is a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in various biological processes and therapeutic applications. The protocol herein details a robust two-step process commencing with the full acetylation of D-galactose, followed by a highly regioselective deacetylation at the C2 position.

Introduction: The Rationale for Regioselective Acetylation

In the realm of carbohydrate chemistry, the differential protection of hydroxyl groups is a cornerstone of synthetic strategy. The ability to selectively expose a single hydroxyl group on a sugar backbone opens avenues for targeted modifications, such as glycosylation, phosphorylation, or sulfation. The target molecule, 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose, with its free hydroxyl at the C2 position, is a particularly useful intermediate. The C2 position is often involved in critical glycosidic linkages in biologically active molecules. This protocol provides a reliable method to access this intermediate, moving beyond non-selective reactions to a controlled and reproducible synthesis.

The strategy employed involves a non-selective peracetylation of D-galactose to yield β-D-galactose pentaacetate. This is a well-established and high-yielding reaction. The crux of this protocol lies in the subsequent highly selective deacetylation of the C2-acetyl group. This is achieved using a carefully controlled reaction with methanolic ammonia at low temperatures, a method that has been shown to favor the removal of the acetyl group at this specific position[1].

Experimental Overview

The synthesis of 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose is a two-stage process. The first stage is the complete acetylation of D-galactose to form β-D-galactose pentaacetate. The second, and more critical, stage is the selective deacetylation at the C2 position.

Figure 1: Overall synthetic workflow for 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose.

Part 1: Peracetylation of D-Galactose

This initial step ensures that all hydroxyl groups are protected, providing a uniform starting material for the selective deacetylation.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| D-Galactose | C₆H₁₂O₆ | 180.16 | 10.0 g |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 50 mL |

| Anhydrous Sodium Acetate | CH₃COONa | 82.03 | 5.0 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Protocol: Synthesis of β-D-Galactose Pentaacetate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-galactose (10.0 g) and anhydrous sodium acetate (5.0 g).

-

Addition of Reagent: Carefully add acetic anhydride (50 mL) to the flask.

-

Reaction: Heat the mixture to 100°C with continuous stirring for 2 hours. The solid should dissolve, and the solution will turn a light brown color.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.

-

Continue stirring for 1 hour to ensure complete hydrolysis of excess acetic anhydride.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

Recrystallize the crude product from ethanol to obtain pure β-D-galactose pentaacetate as a white crystalline solid.

-

Dry the crystals under vacuum. A typical yield is in the range of 85-95%.

-

Part 2: Selective 2-O-Deacetylation

This is the key regioselective step to yield the desired product. The low temperature is critical for achieving high selectivity.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| β-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 5.0 g |

| Methanolic Ammonia (7N) | NH₃ in CH₃OH | - | 50 mL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |

| Hexane | C₆H₁₄ | 86.18 | As needed |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed |

Protocol: Synthesis of 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose

-

Reaction Setup:

-

Dissolve β-D-galactose pentaacetate (5.0 g) in anhydrous tetrahydrofuran (THF) (100 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

-

Cooling: Cool the solution to -60°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure the selectivity of the deacetylation[1].

-

Addition of Reagent: Slowly add pre-cooled (-60°C) 7N methanolic ammonia (50 mL) to the reaction mixture dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -60°C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material (pentaacetate) will have a higher Rf value than the mono-deacetylated product.

-

Quenching: Once the starting material is consumed and the desired product is the major spot on the TLC, quench the reaction by adding a few drops of acetic acid to neutralize the ammonia.

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose as a white solid. The expected yield is approximately 56%[1].

-

Figure 2: Selective deacetylation at the C2 position.

Characterization and Validation

The final product should be characterized to confirm its structure and purity.

-

Thin Layer Chromatography (TLC): As mentioned, the product will have a lower Rf value than the starting pentaacetate in an ethyl acetate/hexane solvent system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum should show four distinct acetyl singlets. The proton at the anomeric position (H-1) will appear as a doublet, and the chemical shifts and coupling constants of the ring protons will be indicative of the 2-OH structure. The presence of a hydroxyl proton signal, which disappears upon D₂O exchange, further confirms the successful deacetylation. The ¹³C NMR spectrum will show the absence of one acetyl carbonyl signal compared to the starting material and a shift in the C2 resonance. The HMBC spectrum can be used to confirm the position of the free hydroxyl group by observing the correlations between the remaining acetyl protons and their corresponding carbons (C1, C3, C4, and C6)[1].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product.

Troubleshooting and Expert Insights

-

Low Selectivity in Deacetylation: The most common issue is the lack of selectivity, leading to a mixture of partially deacetylated products. This is almost always due to the reaction temperature rising above -60°C. Ensure a well-maintained cold bath and slow, dropwise addition of the methanolic ammonia.

-

Incomplete Reaction: If the reaction does not go to completion, it could be due to insufficient reagent or reaction time. However, extending the reaction time significantly at higher temperatures will compromise selectivity. It is better to stop the reaction when the starting material is consumed and purify the desired product from any minor byproducts.

-

Purification Challenges: The separation of closely related, partially acetylated sugars can be challenging. A long silica gel column with a shallow solvent gradient is recommended for optimal separation. Careful monitoring of fractions by TLC is crucial.

References

-

El-Sayed, M. E. (2013). How can I make acetylation then bromination for galactose? ResearchGate. [Link]

-

Xiao, S., et al. (2017). Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis. Fitoterapia, 120, 125-131. [Link]

Sources

glycosylation reaction conditions for 2-hydroxy galactose tetraacetate

Application Note: High-Efficiency Glycosylation Protocols for 2-Hydroxy Galactose Tetraacetate

Executive Summary & Structural Definition

Critical Distinction: The term "2-hydroxy galactose tetraacetate" chemically refers to 1,3,4,6-tetra-O-acetyl-D-galactopyranose , a specific glycosyl acceptor with a free hydroxyl group at the C2 position.

However, commercial "Galactose Tetraacetate" often refers to 2,3,4,6-tetra-O-acetyl-D-galactopyranose , which has a free hydroxyl at the anomeric (C1) position (a donor precursor).

This guide primarily addresses the C2-OH Acceptor (1,3,4,6-isomer) , as this presents the most significant synthetic challenge due to steric crowding and electronic deactivation. A secondary section addresses the C1-OH isomer to ensure comprehensive coverage.

| Compound | Structure | Role | Key Challenge |

| 1,3,4,6-Tetra-O-acetyl-D-galactose | Free -OH at C2 | Acceptor | Steric hindrance from axial C4; Acyl migration risk. |

| 2,3,4,6-Tetra-O-acetyl-D-galactose | Free -OH at C1 | Donor Precursor | Anomeric stability; Activation to Imidate/Halide required. |

Scientific Background: The C2-Acceptor Challenge

Synthesizing 1→2 linked galactosides (common in Lewis antigens and blood group determinants) requires glycosylating the 2-hydroxyl group. This reaction is notoriously difficult due to three factors:

-

Axial C4 Interference: In the galactose chair conformation (

), the axial acetoxy group at C4 creates significant steric crowding on the top face, shielding the equatorial C2-OH. -

Electronic Deactivation: The electron-withdrawing acetate at the anomeric position (C1) inductively reduces the nucleophilicity of the C2-hydroxyl.

-

Acyl Migration (The "Walking" Ester): Under basic conditions (often used to generate alkoxides), the acetyl group at C1 or C3 can migrate to the free C2 position, resulting in a mixture of regioisomers.

Strategic Solution: To overcome these barriers, we utilize Acid-Catalyzed Glycosylation with highly reactive "armed" donors (benzylated thioglycosides or imidates) in non-polar solvents.

Protocol A: Glycosylation of the C2-OH Acceptor

Substrate: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose Target: Synthesis of 1→2 linked Disaccharides

Materials

-

Acceptor: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (Prepared via Lemieux-Morgan method [1]).

-

Donor: Perbenzylated Galactosyl Trichloroacetimidate (Armed donor).

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

-

Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH2).

-

Desiccant: 4Å Molecular Sieves (Activated).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a two-neck round-bottom flask under Argon flow.

-

Add Acceptor (1.0 equiv) and Donor (1.2 – 1.5 equiv).

-

Add activated powdered 4Å molecular sieves (100 wt% relative to substrate).

-

Note: 4Å sieves are crucial to sequester trace water which competes with the deactivated C2-OH.

-

-

Solvation & Cooling:

-

Dissolve the mixture in anhydrous DCM (0.1 M concentration).

-

Stir at room temperature for 30 minutes to ensure complete water scavenging.

-

Cool the reaction mixture to -40°C (Acetonitrile/Dry Ice bath).

-

Causality: Low temperature is essential to suppress the

-anomerization of the donor and prevent acyl migration on the acceptor.

-

-

Activation:

-

Add TMSOTf (0.1 – 0.2 equiv) dropwise.

-

Warning: Do not use large excesses of Lewis Acid; this can trigger acetolysis of the acceptor's anomeric acetate.

-

-

Reaction Monitoring:

-

Allow the temperature to rise slowly to -10°C over 2 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 2:1). Look for the disappearance of the donor (high Rf) and the appearance of the disaccharide (lower Rf than donor, higher than acceptor).

-

-

Quenching & Workup:

-

Quench with Triethylamine (Et3N, 2 equiv) while still cold.

-

Filter through a Celite pad to remove molecular sieves.

-

Concentrate in vacuo and purify via Flash Column Chromatography (Silica Gel).

-

Expected Results & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Low nucleophilicity of C2-OH. | Switch to a Thioglycoside Donor activated with NIS/TfOH (more sustained activation). |

| Acyl Migration (1,2-di-OAc formed) | Basic impurities or high temp. | Ensure acid catalysis (TMSOTf) is strictly maintained; keep T < -10°C. |

| Orthoester Formation | Neighboring group participation from Donor C2. | Use a Benzylated (Ether) donor at C2 to prevent participation. |

Protocol B: Activation of the C1-OH (Donor Precursor)

Use this protocol if your starting material is 2,3,4,6-Tetra-O-acetyl-D-galactopyranose (Commercial "Galactose Tetraacetate").

Objective: Convert the stable hemiacetal into a reactive Trichloroacetimidate (Schmidt Donor) [2].

-

Dissolution: Dissolve 2,3,4,6-tetra-O-acetyl-D-galactopyranose (1.0 equiv) in anhydrous DCM .

-

Reagent Addition: Add Trichloroacetonitrile (CCl3CN, 5.0 equiv).

-

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) at 0°C.

-

Note: Use K2CO3 (anhydrous) if the substrate is base-sensitive, but DBU is standard for acetates.

-

-

Completion: Stir for 2-4 hours at Room Temperature. Product (Imidate) usually forms exclusively as the

-anomer (thermodynamic product). -

Purification: Flash chromatography with 1% Triethylamine in the eluent (crucial to prevent hydrolysis of the imidate on silica).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the steric environment of the C2-Acceptor and the competing pathways during glycosylation.

Figure 1: Reaction pathway for the glycosylation of the sterically hindered C2-hydroxyl group, highlighting the necessity of low-temperature kinetic control to avoid migration.

References

-

Lemieux, R. U., & Morgan, A. R. (1965). The synthesis of

-D-glucopyranosyl 2-acetamido-2-deoxy- -

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

- and -

Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH. (General reference for thioglycoside activation).

Disclaimer

Protocols described herein involve the use of hazardous chemicals (DCM, TMSOTf, DBU). All procedures must be performed in a functioning fume hood with appropriate PPE. Verify the exact isomer of your "Galactose Tetraacetate" by NMR before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields of C-Glycosylation on Galactose Tetraacetate

Welcome to the technical support center for C-glycosylation. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of C-glycosides using peracetylated galactose donors, such as β-D-galactose pentaacetate.

C-glycosides are highly valued in medicinal chemistry due to their increased metabolic stability compared to their O-glycoside counterparts, as the C-C bond is resistant to enzymatic cleavage.[1][2] The synthesis of these compounds, however, presents significant challenges, primarily in controlling the stereochemical outcome at the anomeric carbon and achieving high yields.

This guide will address common issues encountered during the C-glycosylation of galactose tetraacetate derivatives. A central theme is the powerful influence of the acetyl protecting group at the C2 position. This group is not a passive bystander; it actively participates in the reaction, profoundly influencing the stereochemical outcome.[3][4] Understanding and manipulating this effect is the key to success.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab. Each answer provides probable causes and actionable solutions based on established chemical principles.

Q1: My reaction yield is extremely low, or I'm only recovering the starting material. What's going wrong?

A: Low or no conversion is a common issue that can typically be traced back to four main factors: insufficient activation of the glycosyl donor, low reactivity of the nucleophile, donor instability, or suboptimal reaction temperature.

-

Probable Cause 1: Insufficient Donor Activation. The anomeric leaving group (e.g., the C1-acetate in galactose pentaacetate) must be activated by a Lewis acid to form the key oxocarbenium ion intermediate.[4][5] Your chosen Lewis acid may be too weak, or you may be using a substoichiometric amount when a full equivalent is required.

-

Solution:

-

Increase the equivalents of your current Lewis acid.

-

Switch to a stronger Lewis acid promoter. For acetylated donors, which are relatively deactivated ('disarmed'), a powerful Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often required.[6][7]

-

Ensure your Lewis acid is not degraded. Many, like SnCl₄ or TMSOTf, are highly sensitive to atmospheric moisture. Use freshly opened or distilled reagents.

-

-

-

Probable Cause 2: Poor Nucleophile Reactivity. The carbon nucleophile you are using may not be strong enough to attack the electrophilic anomeric carbon, especially with a deactivated donor.

-

Probable Cause 3: Reaction Temperature is Too Low. While many glycosylations are run at low temperatures to control selectivity, the initial activation energy may not be overcome.

-

Solution:

-

Allow the reaction to warm slowly from the initial low temperature (e.g., -78 °C) to -40 °C, 0 °C, or even room temperature, while carefully monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Experimental Workflow for C-Glycosylation

Caption: General workflow for a Lewis acid-promoted C-glycosylation reaction.

Q2: I'm getting a mixture of α and β anomers. How can I improve the stereoselectivity?

A: This is the most common and fundamental challenge in glycosylation chemistry. With galactose tetraacetate, the C2-acetyl group is the primary determinant of stereochemistry, strongly favoring the β-product.

-

Probable Cause: Neighboring Group Participation. The C2-acetyl group actively participates in the reaction. After the leaving group departs, the carbonyl oxygen of the C2-acetate attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate.[3][4] This intermediate effectively shields the α-face of the sugar. The incoming carbon nucleophile can then only attack from the opposite (β) face, leading exclusively to the 1,2-trans product, which for galactose is the β-C-glycoside .[4]

Mechanism of Neighboring Group Participation

Caption: The C2-acetyl group blocks the α-face, directing nucleophilic attack to the β-face.

-

Solution for β-Selectivity (the "Easy" Product):

-

Use conditions that favor the formation of the dioxolenium intermediate. This includes moderately active Lewis acids (e.g., BF₃·OEt₂) and solvents that can support charged intermediates, like dichloromethane (DCM) or acetonitrile.[8]

-

-

Solution for α-Selectivity (the "Difficult" Product):

-

To achieve the 1,2-cis (α) product, you must suppress or bypass neighboring group participation. This requires forcing the reaction through a more Sₙ1-like pathway.

-

Strong, Non-Coordinating Conditions: Use a very strong Lewis acid (e.g., TMSOTf) at very low temperatures (-78 °C).[6] The goal is to have the external C-nucleophile attack the initial oxocarbenium ion before the C2-acetyl group can participate. The α-product is often the kinetically favored anomer.

-

Change Protecting Groups: While this deviates from using galactose tetraacetate, the most reliable strategy for α-glycosides is to replace the C2-acetyl group with a non-participating group, such as a benzyl (Bn) or silyl (e.g., TBDMS) ether.[3][9] These groups cannot form the cyclic intermediate, leaving both faces of the oxocarbenium ion open for attack.

-

Q3: I've isolated a product, but my NMR spectrum shows it's not the C-glycoside I expected. What could it be?

A: Several side reactions can compete with the desired C-glycosylation.

-

Probable Side Product 1: O-Glycoside. If your nucleophile has a hydroxyl group or if there is trace moisture in your reaction, O-glycosylation can occur instead of C-glycosylation. The oxygen atom is a harder, more reactive nucleophile than the carbon counterpart.

-

Confirmation: O-glycosides have a distinct anomeric carbon signal in the ¹³C NMR spectrum (typically 95-105 ppm), whereas C-glycosides are shifted significantly upfield (70-85 ppm).

-

Solution: Rigorously dry all solvents, reagents, and glassware. Run the reaction under a strict inert atmosphere (N₂ or Argon).

-

-

Probable Side Product 2: Glycal Formation. The activated donor can undergo elimination to form a glycal (a double bond between C1 and C2).

-

Confirmation: Appearance of olefinic proton signals in the ¹H NMR spectrum (typically 6.5 ppm for H-1 and 4.7 ppm for H-2).

-

Solution: Use less basic conditions if possible. Ensure the nucleophile is added before or with the Lewis acid to trap the oxocarbenium ion quickly.

-

-

Probable Side Product 3: Orthoester. Under certain conditions, the nucleophile can attack the dioxolenium intermediate at the acetyl carbon instead of the anomeric carbon, leading to an orthoester. This is more common with alcohol nucleophiles but can occur with other weak nucleophiles.[10]

-

Confirmation: Complex NMR signals, including a characteristic quaternary carbon signal for the orthoester carbon around 120-125 ppm.

-

Solution: Use strongly acidic conditions, as orthoester formation is often favored under neutral or basic conditions and can rearrange to the desired product under acidic catalysis.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is the overall role of the acetate groups on galactose tetraacetate?

A: The acetate groups serve two critical functions. First, they protect the C2, C3, C4, and C6 hydroxyls from reacting. Second, they significantly influence the electronic properties and reactivity of the sugar. As electron-withdrawing groups, they make the glycosyl donor less reactive (a phenomenon known as "disarming" the donor), which can slow down the reaction rate.[9][11] Most importantly, as detailed above, the C2-acetate is a participating group that directs stereoselectivity towards 1,2-trans products.[3][4]

Q2: Which Lewis acid is the best choice for this reaction?

A: There is no single "best" Lewis acid; the optimal choice depends on your target anomer and the reactivity of your C-nucleophile. The table below summarizes common choices.

| Lewis Acid Promoter | Typical Conditions | Primary Outcome/Notes | References |

| BF₃·OEt₂ | 0.5 - 2.0 eq., DCM, -20 to 20 °C | Moderately strong. Often favors the thermodynamically stable product. With C2-Ac participation, this leads to high β-selectivity. | [6][8] |

| TMSOTf | 0.1 - 1.2 eq., DCM or MeCN, -78 to 0 °C | Very strong. Can promote Sₙ1-like pathways, potentially leading to kinetic α-products if participation is suppressed at low temperatures. | [6][7] |

| SnCl₄ | 1.0 - 2.0 eq., DCM, -40 to 0 °C | Strong Lewis acid. Can be used to drive reactions with less reactive donors/nucleophiles. Can improve α-selectivity in some systems. | [8][12] |

| Yb(OTf)₃ | Stoichiometric amounts, MeCN | Lanthanide triflates are effective activators and can be less harsh than traditional Lewis acids, sometimes offering different selectivity profiles. | [13] |

Q3: How do I reliably determine the stereochemistry (α vs. β) of my product?

A: The most definitive method is ¹H NMR spectroscopy by analyzing the coupling constant between the anomeric proton (H-1) and the H-2 proton (J₁,₂).

-

For β-anomers (1,2-trans), H-1 and H-2 are typically diaxial, resulting in a large coupling constant .

-

For α-anomers (1,2-cis), H-1 (axial) and H-2 (equatorial) have a gauche relationship, resulting in a small coupling constant .

| Anomer | H-1 / H-2 Relationship | Typical J₁,₂ (Hz) | Typical δ H-1 (ppm) |

| β-Galactoside | trans (axial-axial) | 7.0 - 9.0 | ~4.5 |

| α-Galactoside | cis (axial-equatorial) | 3.5 - 4.5 | ~5.2 |

| Note: Chemical shifts (δ) are approximate and can vary based on the C1-substituent and solvent.[14] |

For unambiguous assignment, 2D NMR experiments like NOESY can show through-space correlation. For an α-anomer, a NOE correlation would be expected between H-1 and H-2, whereas for a β-anomer, correlations between H-1 and H-3/H-5 are expected.

Protocol: General Procedure for β-Selective C-Glycosylation

This protocol describes a standard procedure for reacting β-D-galactose pentaacetate with allyltrimethylsilane to yield the β-C-glycoside, which is favored by neighboring group participation.

Materials:

-

β-D-Galactose pentaacetate (1.0 eq)

-

Allyltrimethylsilane (1.5 eq)

-